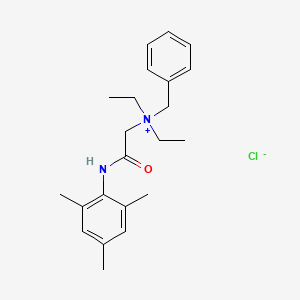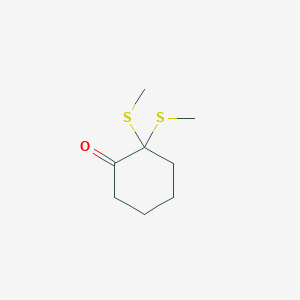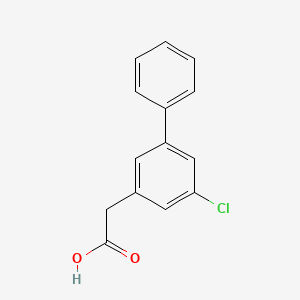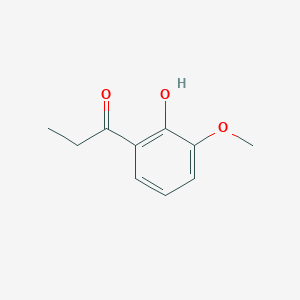
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride is a complex organic compound with a unique structure that includes both aromatic and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride typically involves multiple steps. One common method includes the reaction of N,N-diethylbenzylamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with benzyl chloride to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride
- N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium bromide
Uniqueness
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
79143-66-1 |
|---|---|
Molekularformel |
C22H31ClN2O |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
benzyl-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C22H30N2O.ClH/c1-6-24(7-2,15-20-11-9-8-10-12-20)16-21(25)23-22-18(4)13-17(3)14-19(22)5;/h8-14H,6-7,15-16H2,1-5H3;1H |
InChI-Schlüssel |
DRFYMDDNYYJMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)

![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)



